

Technical Support Center: Paxlovid (Nirmatrelvir/Ritonavir)

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Compound of Interest

Compound Name: LR-90

Cat. No.: B2459401

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This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering solubility issues with the components of Paxlovid: Nirmatrelvir (NRV) and Ritonavir (RTV).

Frequently Asked Questions (FAQs)

Q1: What are the baseline solubility characteristics of Nirmatrelvir and Ritonavir?

A1: Both Nirmatrelvir and Ritonavir are classified as poorly water-soluble drugs. Nirmatrelvir is practically insoluble in water, while Ritonavir is a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low solubility and variable permeability.^{[1][2][3][4]} Their poor aqueous solubility can present significant challenges for achieving desired bioavailability in oral dosage forms.^{[3][5]}

Q2: Why am I seeing batch-to-batch variability in the solubility of Ritonavir?

A2: Ritonavir is known to exhibit polymorphism, meaning it can exist in different crystalline forms.^{[6][7]} A famous incident in 1998 involved the unexpected appearance of a more stable but less soluble polymorph (Form II), which caused dissolution failures in the marketed gel capsules.^{[6][7]} If you observe inconsistent solubility, it is critical to characterize the solid-state form of your material using techniques like X-ray powder diffraction (XRPD) to ensure you are working with a consistent polymorph.^[2]

Q3: How does pH affect the solubility of these compounds?

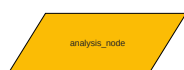
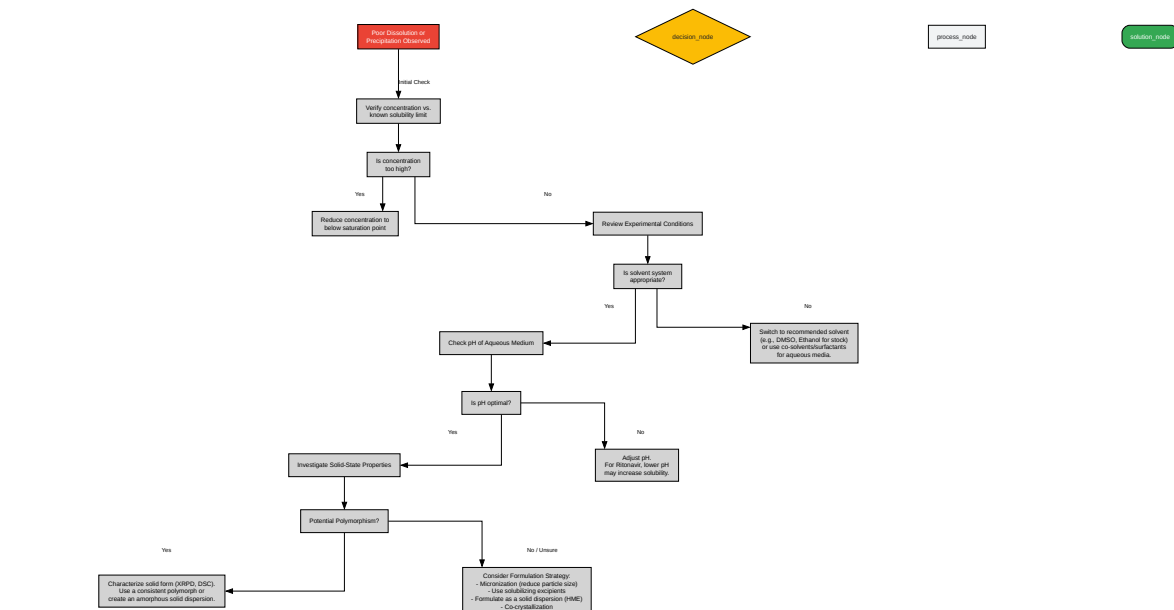
A3: The solubility of Ritonavir, a weak base, is pH-dependent.[4][8] Its solubility tends to decrease as the pH increases. Nirmatrelvir's solubility in aqueous buffers between pH 1.2 and 7.4 is relatively consistent but low, in the range of 950–1000 µg/mL.[8] Therefore, the pH of your dissolution medium is a critical parameter to control during experiments.

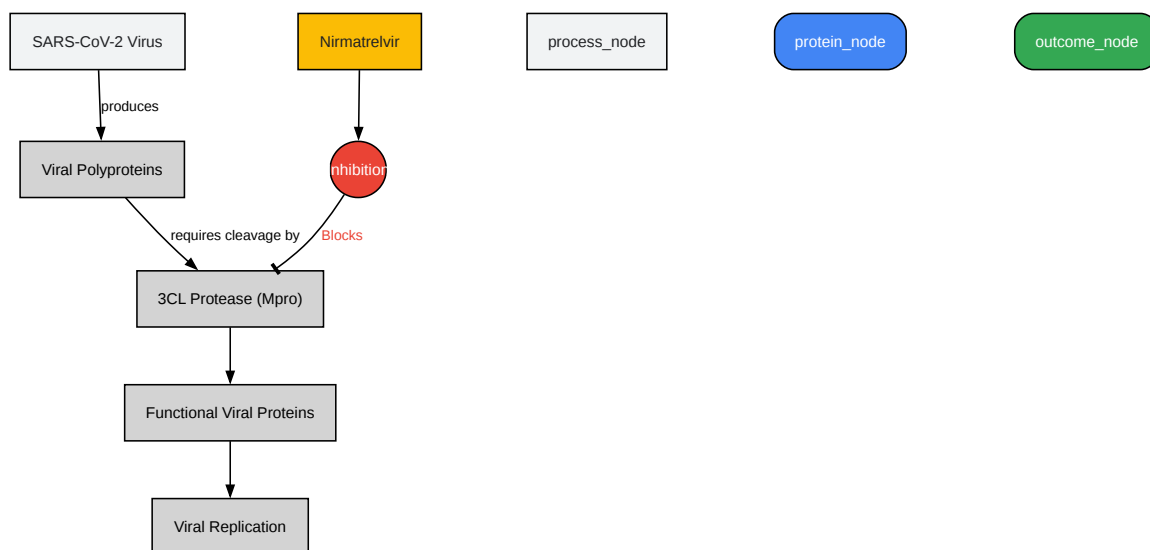
Q4: My compound is not dissolving in my aqueous buffer. What should I do first?

A4: First, confirm that you have not exceeded the compound's known solubility limit in your chosen medium. If solubility is still an issue, consider alternative solvent systems. For analytical purposes, both compounds show significantly higher solubility in organic solvents. For formulation work, strategies like using co-solvents, surfactants, or creating amorphous solid dispersions are necessary to enhance aqueous solubility.[5][8][9]

Troubleshooting Guide for Solubility Issues

If you are facing poor dissolution or precipitation during your experiments, follow this logical troubleshooting workflow.





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